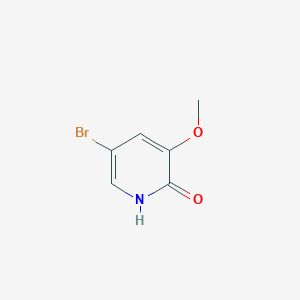

5-Bromo-3-methoxypyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-5-2-4(7)3-8-6(5)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFYUJWNSXKSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CNC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743902 | |

| Record name | 5-Bromo-3-methoxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189757-62-7 | |

| Record name | 5-Bromo-3-methoxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-methoxypyridin-2(1H)-one: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-3-methoxypyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Given the specialized nature of this molecule, this document synthesizes available data on its structural characteristics, predicted spectroscopic profile, and plausible synthetic pathways, supported by comparative analysis with closely related analogues.

Core Molecular Structure and Chemical Identity

This compound is a substituted pyridinone. The core of the molecule is a six-membered heterocyclic ring containing a nitrogen atom. The nomenclature "(1H)-one" signifies that the pyridinone ring predominantly exists in its keto tautomeric form, with a carbonyl group at the C2 position and a hydrogen atom on the nitrogen. This is a critical structural feature influencing the molecule's electronic properties and reactivity.

The ring is further functionalized with a bromine atom at the C5 position and a methoxy group (-OCH3) at the C3 position. The presence and positioning of these functional groups are key to its utility as a chemical building block.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 5-bromo-3-methoxy-1H-pyridin-2-one[1] |

| CAS Number | 1189757-62-7 |

| Molecular Formula | C₆H₆BrNO₂[1] |

| Molecular Weight | 204.02 g/mol |

| SMILES | COC1=CC(=CNC1=O)Br[1] |

| InChI | InChI=1S/C6H6BrNO2/c1-10-5-2-4(7)3-8-6(5)9/h2-3H,1H3,(H,8,9)[1] |

| Monoisotopic Mass | 202.95819 Da[1] |

Structural Elucidation and Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra are essential for structural verification. Based on the structure, the following spectral characteristics are predicted:

-

¹H NMR:

-

A singlet for the methoxy protons (-OCH₃), expected to appear around 3.8-4.0 ppm.

-

Two doublets in the aromatic region for the two protons on the pyridinone ring. The proton at C4 and the proton at C6 will show coupling to each other.

-

A broad singlet for the N-H proton, with its chemical shift being dependent on solvent and concentration.

-

-

¹³C NMR:

-

Six distinct signals corresponding to the six carbon atoms in the molecule.

-

A signal for the carbonyl carbon (C=O) in the downfield region, typically around 160-170 ppm.

-

A signal for the methoxy carbon around 55-60 ppm.

-

Four signals in the aromatic region for the carbons of the pyridinone ring. The carbon attached to the bromine (C5) will be significantly influenced by the halogen's electronic effects.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is valuable for identifying key functional groups. The predicted spectrum for this compound would feature:

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the pyridinone ring. The tautomeric equilibrium between the keto and enol (2-hydroxy-pyridine) forms can influence the presence and shape of N-H and O-H stretching bands.

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ corresponding to the carbonyl group of the pyridinone. This is a key diagnostic peak.

-

C-O Stretch: An absorption band for the methoxy group's C-O bond, typically found in the 1250-1000 cm⁻¹ region.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum would show a characteristic pair of molecular ion peaks of nearly equal intensity at m/z 203 and 205, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br)[3].

-

Predicted Adducts: Predicted collision cross-section data suggests the following m/z values for common adducts: [M+H]⁺ at 203.96547 and [M+Na]⁺ at 225.94741[1].

-

Fragmentation: Common fragmentation pathways could involve the loss of the methoxy group or the bromine atom.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound would likely start from a readily available precursor like 3,5-dibromopyridine.

Caption: Proposed two-step synthesis of this compound.

Step 1: Nucleophilic Aromatic Substitution. The synthesis would begin with the selective methoxylation of 3,5-dibromopyridine. By using a nucleophile like sodium methoxide in a suitable solvent such as N,N-dimethylformamide (DMF), one of the bromine atoms can be displaced to yield 3-Bromo-5-methoxypyridine[4][5]. The reaction conditions, such as temperature and reaction time, would be critical to ensure monosubstitution.

Step 2: Hydroxylation/Oxidation. The subsequent step involves the introduction of a hydroxyl group at the C2 position, which would then tautomerize to the more stable pyridinone form. This transformation can be challenging and may require specific reagents to achieve regioselectivity.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

-

Bromine Atom: The C-Br bond provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the C5 position, making it a valuable intermediate in the synthesis of more complex molecules[6].

-

Pyridinone Ring: The N-H proton can be deprotonated by a suitable base, allowing for N-alkylation or N-arylation reactions. The carbonyl group can also potentially undergo reactions typical of amides.

-

Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to reveal a hydroxyl group.

Potential Applications in Research and Drug Development

Substituted pyridinones are a class of compounds with diverse biological activities. They are found in the core structure of various pharmaceuticals. The presence of a bromine atom makes this compound a versatile building block for creating libraries of compounds for drug discovery screening. For example, related bromo-pyridyl compounds are used in the synthesis of agents targeting central nicotinic acetylcholine receptors and as intermediates for antibacterial and antifungal agents[7].

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for structurally similar compounds like 5-Bromo-3-methyl-2(1H)-pyridinone, the following hazards should be anticipated[8]:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye damage.

Table 2: Recommended Handling Precautions

| Precaution Category | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side-shields, and a lab coat[8][9]. |

| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood[10]. |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a dry and cool place, away from incompatible materials. |

Conclusion

This compound is a promising heterocyclic intermediate with significant potential for applications in organic synthesis and medicinal chemistry. While comprehensive experimental data for this specific molecule is limited, this guide provides a robust framework for its structural understanding, predicted properties, and synthetic utility based on established chemical principles and analysis of related compounds. As research involving this and similar scaffolds progresses, a more detailed experimental characterization is anticipated.

References

-

Supporting Information for "A Folded Capsule with an Aromatic Interior in Water: A New Class of Synthetic Host for Organic Molecules". The Royal Society of Chemistry. [Link]

- ChemTreat C2189G Safety Data Sheet. (2015, September 14).

- Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate.

- 5-Bromo-5-nitro-1,3-dioxane Safety Data Sheet. (2014, June 29). Sigma-Aldrich.

-

Supporting Information for "Self-Assembly of a Photoresponsive Spherical Complex". Wiley-VCH. [Link]

-

N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide. National Institutes of Health (NIH). [Link]

- Pyrrolidine Safety Data Sheet. (2025, April 30). Sigma-Aldrich.

-

This compound. PubChemLite. [Link]

-

Infrared Absorption Spectra of 5-Bromo-2-3-Dihydroxy Pyridine. Journal of Indian Research. [Link]

-

Efficient Synthesis of Chiral 5-Methoxycarbonylpyridin-2(1H)-ones and 3-Bromo-5-methoxycarbonylpyridin-2(1H)-ones. ResearchGate. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

-

Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity - Supporting Information. ACG Publications. [Link]

-

Supplementary Information for "A mild and efficient method for the ortho-bromination of phenols". Beilstein Journals. [Link]

-

2(1H)-Pyrimidinone, 5-bromo-. NIST WebBook. [Link]

Sources

- 1. PubChemLite - this compound (C6H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2(1H)-Pyrimidinone, 5-bromo- [webbook.nist.gov]

- 4. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. files.dep.state.pa.us [files.dep.state.pa.us]

The Emerging Biological Significance of 5-Bromo-3-methoxypyridin-2(1H)-one: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of specific substituents, such as bromine and a methoxy group, can significantly modulate the pharmacological profile of this heterocyclic system. This technical guide provides an in-depth exploration of the potential biological activities of 5-Bromo-3-methoxypyridin-2(1H)-one, drawing upon evidence from structurally related analogs. While direct biological data for this specific molecule is limited, a comprehensive analysis of the literature surrounding brominated pyridines and methoxylated pyridinones suggests promising avenues for investigation in oncology, infectious diseases, and enzyme inhibition. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related compounds.

Introduction: The Pyridin-2(1H)-one Core and the Influence of Halogenation and Methoxylation

The pyridine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for molecular recognition. The pyridin-2(1H)-one tautomer, in particular, has garnered significant attention due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The biological activity of pyridinone derivatives can be finely tuned through substitution at various positions of the ring.

The introduction of a bromine atom, as in this compound, is a well-established strategy in medicinal chemistry to enhance biological activity. The bromine substituent can increase lipophilicity, thereby improving membrane permeability, and can also act as a bulky group to confer selectivity for specific protein binding pockets. Furthermore, the carbon-bromine bond can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Brominated pyridines have demonstrated notable cytotoxic effects against various cancer cell lines and activity against a range of pathogenic microbes.[1]

The methoxy group at the 3-position also plays a crucial role in modulating the molecule's properties. It can influence the electronic distribution within the pyridine ring and participate in hydrogen bonding interactions as a hydrogen bond acceptor. The presence of methoxy groups in flavonoid analogs has been shown to promote cytotoxic activity in various cancer cell lines.[4] The combination of both a bromo and a methoxy substituent on the pyridin-2(1H)-one core therefore presents an intriguing chemical entity with the potential for multifaceted biological activities.

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-methoxypyridine [5][7]

-

To a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium methoxide (1.1 eq).

-

Heat the reaction mixture at 80-90°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-bromo-5-methoxypyridine.

Step 2: N-oxidation and SEM-protection

-

Dissolve 3-bromo-5-methoxypyridine (1.0 eq) in dichloromethane (DCM) and cool to 0°C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise and stir the reaction at room temperature until completion.

-

Quench the reaction with aqueous sodium thiosulfate and extract with DCM.

-

Dry the organic layer and concentrate to give the crude N-oxide.

-

Dissolve the crude N-oxide in anhydrous DMF and add sodium hydride (1.2 eq) at 0°C.

-

Add (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) (1.2 eq) and allow the reaction to warm to room temperature.

-

After completion, quench with water and extract with ethyl acetate.

-

Purify the product by column chromatography.

Step 3: Deprotection to yield this compound

-

Dissolve the SEM-protected intermediate (1.0 eq) in tetrahydrofuran (THF).

-

Add tetrabutylammonium fluoride (TBAF) (1.5 eq) and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the final product.

Potential Biological Activities: An Evidence-Based Postulation

Based on the biological activities reported for structurally similar compounds, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

The pyridinone scaffold is a common feature in many anticancer agents.[2][3] The introduction of a bromine atom can enhance cytotoxic effects.[1] Several brominated pyridine derivatives have shown potent activity against various cancer cell lines, including lung and breast cancer.[8][9]

Hypothesized Mechanism of Action: The anticancer activity of pyridinone derivatives is often attributed to the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2] For instance, derivatives of 3,5-disubstituted pyridin-2(1H)-ones have been identified as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory and cellular stress responses.[10][11] Additionally, O-alkylated pyridone derivatives have demonstrated potent inhibitory activity against PIM-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[12] The presence of both the pyridinone core and the bromo substituent in this compound suggests that it may exhibit antiproliferative activity through similar mechanisms.

Experimental Workflow for Anticancer Evaluation

Caption: Workflow for evaluating the anticancer activity of the target compound.

Antimicrobial Activity

The pyridine nucleus is also a key component of many antimicrobial agents.[13] Brominated pyridines have shown activity against a range of pathogenic bacteria.[1] For example, a derivative of 5-bromo-2-methylpyridin-3-amine exhibited significant biofilm inhibition against Escherichia coli.[13]

Hypothesized Mechanism of Action: The antimicrobial mechanisms of pyridine derivatives are diverse and can include the inhibition of essential enzymes like DNA gyrase and dihydrofolate reductase (DHFR). The structural features of this compound may allow it to interact with and inhibit microbial targets, leading to bacteriostatic or bactericidal effects.

Enzyme Inhibitory Activity

Pyridinone derivatives have been identified as inhibitors of a variety of enzymes.[2]

-

Kinase Inhibition: As mentioned previously, pyridinones can act as kinase inhibitors, which is relevant for both anticancer and anti-inflammatory applications.[10][11][12]

-

Amylase and Glucosidase Inhibition: A library of pyridone derivatives demonstrated inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting potential applications in the management of diabetes.[14][15]

-

Monoamine Oxidase (MAO) Inhibition: Certain methoxyphenyl derivatives have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters, indicating potential for the treatment of neurodegenerative diseases.[16]

The diverse enzyme inhibitory potential of the pyridinone scaffold suggests that this compound could be a valuable tool for probing various enzymatic pathways.

Quantitative Data from Related Compounds

To provide a quantitative context for the potential bioactivity of this compound, the following table summarizes the reported activities of structurally related compounds.

| Compound Class | Biological Activity | Target/Assay | Reported IC50/Activity | Reference |

| Amide-based pyridinium bromides | Cytotoxicity | A-549 lung cancer cells | IC50 values ranging from 59 to 64 µM | [8] |

| Pyridinone-quinazoline derivatives | Anticancer | MCF-7, HeLa, HepG2 cells | IC50 values ranging from 9 to 15 µM | [2][3] |

| O-alkyl pyridine derivatives | PIM-1 Kinase Inhibition | PIM-1 Kinase | IC50 = 0.095 µM (for compound 4f) | [12] |

| Pyridone derivatives | α-amylase Inhibition | α-amylase | IC50 = 9.20 µM (for compound 13) | [14][15] |

| Pyridone derivatives | α-glucosidase Inhibition | α-glucosidase | IC50 = 3.05 µM (for compound 12) | [14][15] |

| 5-Aryl-2-methylpyridin-3-amine derivative (4f) | Biofilm Inhibition | Escherichia coli | 91.95% inhibition | [13] |

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is currently lacking, a comprehensive analysis of the existing literature on related brominated pyridines and pyridinone derivatives strongly suggests its potential as a biologically active molecule. The presence of the pyridin-2(1H)-one core, combined with the strategic placement of bromo and methoxy substituents, makes it a compelling candidate for investigation in oncology, infectious disease research, and as an enzyme inhibitor.

Future research should focus on the efficient and validated synthesis of this compound, followed by a systematic evaluation of its biological activities. High-throughput screening against a panel of cancer cell lines and microbial strains would be a logical first step. Subsequent mechanistic studies, including kinase inhibition assays and profiling against other relevant enzymes, will be crucial to elucidate its mode of action and identify its primary cellular targets. The insights gained from such studies will be invaluable for the future design and development of novel therapeutics based on the this compound scaffold.

References

-

Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. Scientific Reports. Available from: [Link]

-

Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. ResearchGate. Available from: [Link]

-

Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. PubMed. Available from: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available from: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available from: [Link]

-

Bioevaluation of synthetic pyridones as dual inhibitors of α-amylase and α-glucosidase enzymes and potential antioxidants. PubMed. Available from: [Link]

-

The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions. National Center for Biotechnology Information. Available from: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. Available from: [Link]

-

Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PubMed Central. Available from: [Link]

-

Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. ResearchGate. Available from: [Link]

-

Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia. PubMed. Available from: [Link]

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available from: [Link]

-

Bioevaluation of synthetic pyridones as dual inhibitors of α‐amylase and α‐glucosidase enzymes and potential antioxidants. ResearchGate. Available from: [Link]

-

Efficient Synthesis of Chiral 5-Methoxycarbonylpyridin-2(1H)-ones and 3-Bromo-5-methoxycarbonylpyridin-2(1H)-ones. ResearchGate. Available from: [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available from: [Link]

-

Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention. Available from: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. Available from: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]

- 5. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Bioevaluation of synthetic pyridones as dual inhibitors of α-amylase and α-glucosidase enzymes and potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 5-Bromo-3-methoxypyridin-2(1H)-one: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and presence in a wide array of biologically active compounds.[1][2][3][4] This technical guide delves into the potential therapeutic applications of a specific derivative, 5-Bromo-3-methoxypyridin-2(1H)-one. While direct biological data for this exact molecule is limited, the extensive body of research on related pyridinone compounds provides a robust framework for predicting and experimentally validating its therapeutic targets. This document will serve as an in-depth resource for researchers, outlining a strategic, multi-pronged approach to elucidate the mechanism of action and identify the molecular targets of this promising compound. By synthesizing established principles with cutting-edge experimental workflows, we aim to accelerate the translation of this molecule from a chemical entity to a potential therapeutic agent.

The Pyridinone Scaffold: A Foundation of Diverse Bioactivity

Pyridinone derivatives have garnered significant attention in drug discovery for their broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The unique physicochemical characteristics of the pyridinone ring, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a diverse range of biological targets.[3][5][6] This inherent versatility makes the pyridinone core an attractive starting point for the design of novel therapeutics.

Known Therapeutic Targets of Pyridinone Derivatives

A comprehensive review of the scientific literature reveals that pyridinone-based molecules have been successfully developed to modulate the activity of several key protein families implicated in human diseases. Understanding these established targets provides a logical starting point for investigating this compound.

| Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | PIM-1, Protein Tyrosine Kinases (PTKs), Met Kinase, Mitogen-activated Protein Kinase (MAPK)[1][2][7] | Oncology |

| Epigenetic Modifiers | Histone Deacetylase (HDAC)[1][2] | Oncology, Neurology |

| Metabolic Enzymes | Isocitrate Dehydrogenase (IDH)[1][2] | Oncology |

| Viral Enzymes | HBV DNA Polymerase, HIV Reverse Transcriptase, SARS-CoV-2 Main Protease[1][2][8] | Infectious Diseases |

| G Protein-Coupled Receptors (GPCRs) | Adenosine A2A Receptor, Formyl Peptide Receptors (FPRs)[9][10] | Immuno-oncology, Inflammation |

Hypothetical Therapeutic Targets for this compound

Based on the established activities of the pyridinone scaffold, we can formulate initial hypotheses regarding the potential therapeutic targets of this compound. The bromo and methoxy substitutions on the pyridinone ring will influence the molecule's steric and electronic properties, potentially conferring selectivity for specific targets within the broader classes identified above.

Figure 1: Hypothesized target classes for this compound.

Experimental Workflow for Target Identification and Validation

A systematic and multi-faceted experimental approach is crucial for definitively identifying and validating the therapeutic targets of this compound. The following workflow outlines a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.

Figure 2: A comprehensive workflow for target identification and validation.

Phase 1: Unbiased Target Discovery

The initial phase aims to identify potential interacting proteins without prior bias.

This powerful technique allows for the isolation of proteins that directly bind to the compound of interest.

Protocol:

-

Immobilization of the Ligand:

-

Synthesize an analogue of this compound containing a reactive handle (e.g., a terminal alkyne or azide for click chemistry, or a carboxylic acid for amine coupling).

-

Covalently attach the analogue to a solid support (e.g., sepharose beads).

-

-

Cell Lysate Preparation:

-

Prepare a protein lysate from a relevant cell line or tissue.

-

-

Affinity Purification:

-

Incubate the immobilized ligand with the cell lysate to allow for protein binding.

-

Wash the beads extensively to remove non-specific binders.

-

-

Elution:

-

Elute the bound proteins using a competitive ligand (excess free this compound) or by changing buffer conditions (e.g., pH, salt concentration).

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the MS/MS data against a protein database.

-

Phase 2: Hypothesis Generation

The list of potential binding partners identified in Phase 1 will be analyzed to prioritize targets for further validation.

-

Pathway Analysis: Utilize tools like KEGG and Reactome to determine if the identified proteins are enriched in specific signaling or metabolic pathways.

-

Disease Association: Cross-reference the protein list with disease databases (e.g., OMIM, DisGeNET) to identify links to specific pathologies.

-

Druggability Assessment: Evaluate the identified proteins for known characteristics of good drug targets (e.g., presence of a well-defined binding pocket).

Phase 3: Hypothesis-Driven Target Validation

This phase focuses on confirming the functional interaction between this compound and the prioritized candidate proteins.

If the candidate target is an enzyme, its activity can be directly measured in the presence of the compound.

Example Protocol (Kinase Inhibition Assay):

-

Reagents: Purified recombinant kinase, substrate peptide, ATP, and this compound at various concentrations.

-

Reaction: Incubate the kinase, substrate, and compound for a defined period. Initiate the kinase reaction by adding ATP.

-

Detection: Quantify the phosphorylation of the substrate using methods such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

-

Luminescence-based assay: Using commercial kits that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

-

-

Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC₅₀ value.

These assays confirm that the compound interacts with its target in a cellular context.

Example Protocol (Cellular Thermal Shift Assay - CETSA):

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

-

Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other protein detection methods.

-

Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The exploration of this compound's therapeutic potential is a scientifically compelling endeavor. By leveraging the known pharmacology of the broader pyridinone class and employing a rigorous, multi-step experimental strategy, researchers can systematically uncover its molecular targets and mechanism of action. The workflows and protocols detailed in this guide provide a comprehensive roadmap for this process. Successful identification and validation of high-value targets will pave the way for preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and ultimately, the translation of this promising molecule into a novel therapeutic for human diseases.

References

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC. PubMed Central. [Link]

-

Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

-

Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]

-

Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Semantic Scholar. [Link]

-

Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

-

Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. PubMed. [Link]

-

Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. MDPI. [Link]

-

2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PMC. PubMed Central. [Link]

-

Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. ResearchGate. [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. [Link]

-

A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery | Semantic Scholar [semanticscholar.org]

- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

5-Bromo-3-methoxypyridin-2(1H)-one solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-3-methoxypyridin-2(1H)-one

Introduction: The Significance of a Privileged Scaffold

The pyridin-2(1H)-one moiety is a well-established "privileged scaffold" in medicinal chemistry, recognized for its favorable physicochemical properties, including metabolic stability, balanced lipophilicity, and the capacity for hydrogen bonding.[1] These characteristics make it a valuable core for designing molecules with diverse biological activities.[2][3] this compound is a functionalized derivative within this class, presenting researchers with a unique building block for drug discovery and development.

A thorough understanding of the fundamental physicochemical properties of this molecule—specifically its solubility and stability—is paramount. These parameters are not mere data points; they are critical determinants of a compound's journey from the laboratory to a potential therapeutic. Solubility dictates formulation strategies and bioavailability, while stability defines its shelf-life, storage conditions, and degradation pathways.[4][5] This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound, offering both predictive analysis and detailed experimental protocols for its empirical determination.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor that influences its absorption and overall bioavailability.[4] The molecular structure of this compound, featuring a polar lactam ring, a hydrogen bond donor (N-H) and acceptor (C=O), a lipophilic bromo group, and a methoxy group, suggests a nuanced solubility profile across different solvent classes.

Predicted Solubility Characteristics

While specific quantitative data for this exact molecule is not extensively published, we can predict its solubility based on its functional groups and the behavior of analogous pyridinone structures.[2][3][6] The pyridinone core can engage in hydrogen bonding, which should facilitate solubility in polar protic solvents.[1] However, the presence of the bromo-substituent increases the molecule's lipophilicity, likely limiting its aqueous solubility.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Slightly Soluble | The polar lactam group allows for hydrogen bonding with protic solvents. Solubility in water is expected to be low due to the hydrophobic bromo and methoxy groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Very Soluble | Strong dipole-dipole interactions between the solvent and the polar pyridinone ring are expected to lead to good solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Slightly Soluble to Soluble | The molecule's moderate polarity should allow for some interaction with chlorinated solvents. |

| Nonpolar Aprotic | Toluene, Hexanes | Insoluble to Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar environments. |

Experimental Workflow for Solubility Determination

To move from prediction to empirical data, a robust and validated experimental protocol is necessary. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[7][8][9]

Caption: Workflow for thermodynamic solubility determination.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol details the steps for accurately measuring the equilibrium solubility of the compound.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial. The excess solid is crucial to ensure a saturated solution is formed.[7]

-

Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[8]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm syringe filter that does not bind the compound.[4]

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analysis by HPLC-UV: Analyze the diluted sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[6][10]

-

Calibration: Prepare a multi-point calibration curve (e.g., 1-100 µg/mL) from a stock solution of known concentration. The curve must demonstrate linearity with a coefficient of determination (R²) > 0.99.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to obtain the final solubility of this compound in the test solvent.

-

Part 2: Stability Profile and Degradation Pathways

Assessing the chemical stability of a compound is a regulatory requirement and essential for developing a safe and effective drug product.[11][12] Forced degradation (or stress testing) studies are performed to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[13] These studies are fundamental to the development of stability-indicating analytical methods.[10][14]

Predicted Chemical Stability

The structure of this compound contains several functional groups that could be susceptible to degradation under stress conditions.

-

Hydrolytic Stability: The lactam (cyclic amide) bond in the pyridinone ring is a potential site for hydrolysis under strongly acidic or basic conditions, which would lead to ring-opening.

-

Oxidative Stability: While the core ring is relatively electron-deficient, the methoxy group and the overall aromatic system could be susceptible to oxidation.

-

Photostability: Compounds with aromatic rings and heteroatoms can absorb UV light, potentially leading to photodegradation. The bromo-substituent may also influence photolytic pathways.

-

Thermal Stability: The compound is expected to be a crystalline solid and should possess reasonable thermal stability, but testing at elevated temperatures is necessary to confirm.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent / Condition | Typical Duration | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M to 1 M HCl | Up to 7 days at RT or elevated temp (e.g., 60°C) | Hydrolysis of the lactam ring. |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Up to 7 days at RT or elevated temp (e.g., 60°C) | Hydrolysis of the lactam ring. |

| Oxidation | 3% - 30% H₂O₂ | Up to 7 days at RT | Oxidation of the pyridine ring or methoxy group.[15] |

| Thermal | Dry Heat (e.g., 80°C) | Up to 7 days | General thermal decomposition. |

| Photolytic | ICH Q1B options (e.g., 1.2 million lux hours and 200 watt hours/m²) | As per ICH Q1B | Photolytic cleavage or rearrangement. |

Experimental Workflow for Stability Assessment

A systematic approach is required to evaluate the compound's stability under various stress conditions and to ensure that the analytical method used can adequately resolve the parent compound from any degradants.

Caption: Workflow for a forced degradation study.

Protocol 2: Forced Degradation Study

This protocol outlines a typical procedure for stress testing. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[12]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acidic Degradation:

-

Mix an aliquot of the stock solution with 0.1 M HCl.

-

Keep the solution at an elevated temperature (e.g., 60°C) and withdraw samples at various time points (e.g., 2, 8, 24 hours).

-

Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute with mobile phase.

-

-

Basic Degradation:

-

Follow the procedure for acidic degradation, but use 0.1 M NaOH for stressing and 0.1 M HCl for neutralization.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature and monitor over time (e.g., 24, 48, 72 hours).[15]

-

Dilute the sample with mobile phase before analysis.

-

-

Thermal Degradation:

-

Store the solid compound in an oven at 80°C for 72 hours.[14]

-

Also, expose a solution of the compound to the same conditions.

-

Dissolve/dilute the samples in mobile phase for analysis.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light as specified in ICH guideline Q1B.

-

Ensure a parallel set of samples is protected from light as a control.

-

Dissolve/dilute the samples in mobile phase for analysis.

-

-

Analysis and Evaluation:

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector.

-

Specificity: The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks and any excipients.

-

Peak Purity: Assess the peak purity of the parent compound in the stressed samples to ensure there is no co-elution of degradants.

-

Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound's concentration is accounted for by the formation of degradation products. A good mass balance (typically 95-105%) provides confidence in the analytical method.[12]

-

Identification: If significant degradation is observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to tentatively identify the molecular weights and structures of the degradation products.

-

Conclusion

This compound is a compound with significant potential, rooted in the favorable characteristics of the pyridinone scaffold. This guide provides a robust framework for understanding and empirically determining its solubility and stability. The predictive data suggests moderate solubility in polar organic solvents and limited solubility in aqueous media, a common challenge in drug development. The stability profile, while predicted to be generally robust, requires rigorous experimental validation through forced degradation studies to identify potential liabilities, such as the hydrolytic susceptibility of the lactam ring.

By employing the detailed protocols outlined herein, researchers can generate the critical data needed to make informed decisions regarding formulation, analytical method development, and storage conditions. This foundational knowledge is indispensable for advancing any compound through the drug development pipeline, ensuring the delivery of a safe, effective, and stable final product.

References

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Google Scholar.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central.

- An In-depth Technical Guide to the Solubility Profile of 3-Amino-5,6-dimethyl-2(1H)-pyridinone. (n.d.). Benchchem.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal.

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry.

- Pyridones in drug discovery: Recent advances. (2023).

- Solubility experimental methods. (n.d.). Slideshare.

- Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018).

- 5-Bromo-2-methoxypyridine Manufacturer & Supplier in China. (n.d.). Alchemist-chem.

- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis.

- Forced Degrad

- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry.

- A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.).

- Development and Validation of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021).

- Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. (n.d.). Research Journal of Pharmacy and Technology.

- The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. (2025).

- Bromo Substituent's Influence on Azetidine Ring Stability: A Compar

- Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. (1996). PubMed.

- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia.

- Stability Studies | Testing of Pharmaceutical Products. (n.d.). Ascendia Pharma.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nveo.org [nveo.org]

- 15. ijisrt.com [ijisrt.com]

An In-Depth Technical Guide to 5-Bromo-3-methoxypyridin-2(1H)-one Derivatives in Medicinal Chemistry

Abstract

The 2(1H)-pyridinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique combination of physicochemical properties and broad biological activity.[1][2] This guide provides a comprehensive technical exploration of a specific, highly functionalized subclass: 5-Bromo-3-methoxypyridin-2(1H)-one derivatives. We will dissect the synthetic rationale for accessing this core, explore its derivatization, and delve into its burgeoning applications in oncology, virology, and anti-infective research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structure-activity relationships (SAR) and mechanistic underpinnings that make these compounds a compelling area of modern drug discovery.

The Strategic Value of the 2(1H)-Pyridinone Scaffold

The utility of the 2(1H)-pyridinone scaffold is rooted in its versatile molecular architecture. It exhibits a fascinating tautomeric equilibrium between the lactam (2(1H)-pyridone) and lactim (2-hydroxypyridine) forms, with the lactam structure predominating in most conditions, providing thermodynamic stability.[2][3] This structural feature confers several key advantages in drug design:

-

Hydrogen Bonding Capability : The N-H proton and the exocyclic carbonyl oxygen act as both hydrogen bond donors and acceptors, respectively. This allows for potent and specific interactions with biological targets like enzyme active sites and protein receptors.[2][3]

-

Bioisosteric Versatility : The pyridinone moiety is an effective bioisostere for amides, phenyl groups, pyrimidines, and pyridine-N-oxides, allowing chemists to modulate properties while retaining key binding interactions.[2][3]

-

Favorable Physicochemical Properties : Derivatives often possess a desirable balance of metabolic stability, aqueous solubility, and lipophilicity (LogP), which are critical parameters for optimizing pharmacokinetic profiles (ADME).[2][3][4][5]

The introduction of a bromine atom at the C5-position and a methoxy group at the C3-position creates the This compound core—a highly versatile intermediate. The bromine atom serves as a key reactive handle for introducing molecular diversity via cross-coupling reactions, while the methoxy group modulates the electronic properties and steric profile of the ring system.[6][7]

Synthetic Pathways and Derivatization Strategies

The synthesis of functionalized pyridinones can be achieved through various condensation and cyclization reactions.[4] For the this compound core, a common strategy involves the functionalization of a pre-existing pyridine ring followed by conversion to the pyridinone.

Synthesis of the Core Scaffold

A plausible and efficient route to the core structure begins with a readily available, multi-functionalized pyridine, such as 5-bromo-2,3-dimethoxypyridine. The critical step is a selective demethylation at the C2-position to unmask the pyridinone.

-

Reactant Preparation : Dissolve 5-bromo-2,3-dimethoxypyridine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reagent Addition : Cool the solution to 0°C in an ice bath. Add a Lewis acid, such as Boron Tribromide (BBr₃) (1.1 eq.), dropwise while maintaining the temperature. The selective demethylation at the C2-methoxy group is favored due to electronic effects.

-

Reaction Monitoring : Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up and Purification : Quench the reaction by carefully adding methanol, followed by saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the target This compound .

Derivatization via Cross-Coupling

The true synthetic power of the 5-bromo-pyridinone core lies in its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the direct installation of a wide array of aryl and heteroaryl substituents at the C5-position, enabling extensive exploration of the chemical space for SAR studies.[7][8][9]

-

Vessel Preparation : In a Schlenk flask or microwave reaction vessel under an inert atmosphere (Argon or Nitrogen), combine This compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), and a base, typically Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.).

-

Solvent Addition : Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[8][9]

-

Reaction Conditions : Heat the reaction mixture to 85-100°C and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS. Microwave irradiation can often be used to significantly reduce reaction times.

-

Purification : After cooling to room temperature, filter the mixture and dilute with ethyl acetate. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude material is purified via flash column chromatography to afford the C5-arylated pyridinone derivative.

Visualization of Synthetic Workflow

Caption: General workflow for synthesis and derivatization.

Biological Applications & Mechanistic Insights

The this compound scaffold is a gateway to compounds with significant therapeutic potential, particularly as inhibitors of key cellular processes.

Anticancer Activity: A Focus on Kinase Inhibition

A primary application for pyridinone derivatives is in oncology, where they frequently serve as scaffolds for potent protein kinase inhibitors.[9][10][11] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[9]

The pyridinone core can effectively mimic the hinge-binding motif of ATP, enabling competitive inhibition at the kinase active site. The C5-substituent, installed via Suzuki coupling, can be tailored to occupy adjacent hydrophobic pockets, thereby increasing both potency and selectivity.[12] For instance, derivatives can be designed to target kinases in critical oncogenic pathways like the RAF-MEK-ERK cascade.[9]

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Pyridine-bridged Combretastatin Analogue | Various human cancer cell lines | Comparable to Combretastatin-A4 | [6] |

| 3-cyano-4-(thien-2'-yl)-6-(4''-chlorophenyl)-2(1H)-pyridone | Leukemia (HL-60) | High Activity (Specific value not provided) | [13] |

| N-phenyl-6-oxo-1,6-dihydropyridine-3-carboxamides | WDR5 Antagonism | Potent (Kdisp values) | [4][5] |

| Pyridinone–thiohydantoin derivatives | Mutant IDH1 (R132H) | 0.42–9.2 | [4][5] |

This table presents data for structurally related pyridinone derivatives to illustrate the scaffold's potential.

Caption: Inhibition of the RAF-MEK-ERK signaling cascade.

Antiviral and Antimicrobial Potential

Beyond oncology, the pyridinone scaffold has demonstrated significant promise as an antiviral and antimicrobial agent.[4][5][6]

-

Antiviral Activity : Pyridinone-containing compounds have been identified as inhibitors of various viral enzymes. For instance, derivatives have been developed as inhibitors of influenza endonuclease and hepatitis B virus (HBV) DNA replication.[4][14] The core structure can chelate essential metal ions in the active sites of these viral metalloenzymes.

-

Antimicrobial Activity : The threat of antimicrobial resistance has driven the search for new classes of antibiotics. Brominated pyridines have shown notable activity against a range of pathogenic bacteria and fungi, making this scaffold a promising starting point for the development of novel anti-infectives.[6]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Brominated Pyridine Derivative | Staphylococcus aureus | Data available in source | [6] |

| Brominated Pyridine Derivative | Escherichia coli | Data available in source | [6] |

| Brominated Pyridine Derivative | Candida albicans | Data available in source | [6] |

This table summarizes that data exists for brominated pyridines, highlighting the potential of the class.

Structure-Activity Relationships (SAR)

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for biological activity.

-

C5-Position : This is the primary site for diversification. The nature of the aryl or heteroaryl group introduced via Suzuki coupling is critical for determining target specificity and potency. Electron-withdrawing or electron-donating substituents on this aromatic ring can fine-tune binding interactions and influence pharmacokinetic properties.[12][15]

-

N1-Position : The pyridinone nitrogen can be substituted with alkyl or aryl groups. This modification can block the hydrogen bond donating capability, which may be desirable for certain targets. It also provides a vector to explore new binding pockets or to modulate solubility and cell permeability.[1]

-

C3-Methoxy Group : The methoxy group influences the electronic nature of the pyridinone ring and provides steric bulk. Its replacement with other small alkoxy groups or a hydroxyl group (via demethylation) can impact hydrogen bonding patterns and overall potency.

-

C5-Bromine Atom : While often used as a synthetic handle, the bromine atom itself can contribute to binding through halogen bonding—a specific, non-covalent interaction with electron-rich atoms in a protein's active site. In some cases, retaining the bromine may enhance potency.[6]

Caption: Key positions for SAR modulation on the core scaffold.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform in modern medicinal chemistry. Its synthetic tractability, particularly through robust cross-coupling methodologies, allows for the rapid generation of diverse compound libraries. The derivatives have demonstrated significant potential as anticancer agents, especially as kinase inhibitors, as well as promising antiviral and antimicrobial leads.

Future research in this area should focus on:

-

Exploring Novel Targets : Expanding the screening of these derivatives against a wider range of biological targets, including other enzyme families and protein-protein interactions.

-

Multi-Targeted Ligands : Designing derivatives that can simultaneously inhibit multiple key targets in a disease pathway (e.g., dual PI3K/mTOR inhibitors) to overcome drug resistance.[16]

-

Optimizing Pharmacokinetics : Fine-tuning the scaffold to improve drug-like properties, including metabolic stability, oral bioavailability, and safety profiles.

-

Advanced Synthetic Methods : Developing even more efficient and greener synthetic routes, potentially utilizing C-H activation or photochemical methods to access novel derivatives.[17]

The continued exploration of this compound and its analogues holds considerable promise for the discovery of next-generation therapeutics to address pressing medical needs.

References

-

Al-dujaili, L. J., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. ResearchGate. Retrieved from [Link]

-

Al-Neyadi, S. S., Hassan, A. H., & Abdou, I. M. (2011). Microwave-assisted synthesis of 2(1H)-pyridones and their glucosides as cell proliferation inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 30(2), 120–134. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacological aspects of 2-pyridones and their analogs. ResearchGate. Retrieved from [Link]

-

Martinez-Ariza, G., & Lizarazo-Cardenas, L. P. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and radiosensitizing properties of brominated tetrapyridine porphyrins. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of Chiral 5-Methoxycarbonylpyridin-2(1H)-ones and 3-Bromo-5-methoxycarbonylpyridin-2(1H)-ones. ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868478. Retrieved from [Link]

-

Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxy-2-pyridone. PubChem. Retrieved from [Link]

-

Aponte, J. C., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

NIST. (n.d.). 3-Methoxy-2(1H)-pyridone. NIST WebBook. Retrieved from [Link]

-

Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Retrieved from [Link]

-

Andrews, S. W., et al. (2013). Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib. Journal of Medicinal Chemistry, 56(11), 4492–4507. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2795. Retrieved from [Link]

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14792–14863. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships (SAR). Drug Design Org. Retrieved from [Link]

-

Anderson, W. K., Dean, D. C., & Endo, T. (1990). Synthesis, chemistry, and antineoplastic activity of alpha-halopyridinium salts: potential pyridone prodrugs of acylated vinylogous carbinolamine tumor inhibitors. Journal of Medicinal Chemistry, 33(6), 1667–1675. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Kinases Home. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationships for the Design of Small-Molecule Inhibitors. ResearchGate. Retrieved from [Link]

-

ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. ResearchGate. Retrieved from [Link]

-

Halberstadt, C. R., et al. (2019). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Omega, 4(1), 2163–2171. Retrieved from [Link]

- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Google Patents.

-

Zhu, W. F., et al. (2024). Photochemistry in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 67(6), 4322–4345. Retrieved from [Link]

-

Wicht, K. J., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6699. Retrieved from [Link]

-

Al-Mughaid, H., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design, 92(1), 1335–1344. Retrieved from [Link]

-

Stasinska, A., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6243. Retrieved from [Link]

-

Al-Warhi, T., et al. (2020). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 100, 103932. Retrieved from [Link]

-

Wujec, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 2107. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Kinases Home. RSC Publishing. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). Medicinal Chemistry of Drugs – Pharmaceutical Chemistry of Molecular Therapeutics. eCampusOntario Pressbooks. Retrieved from [Link]

-

Bosak, A., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2147. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Kinases Home [pubs.rsc.org]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 13. Microwave-assisted synthesis of 2(1H)-pyridones and their glucosides as cell proliferation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Photochemistry in Medicinal Chemistry and Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Bromo-3-methoxypyridin-2(1H)-one from 2-amino-5-bromopyridine

<Step>

Synthesis of 5-Bromo-3-methoxypyridin-2(1H)-one from 2-amino-5-bromopyridine: A Detailed Protocol for Pharmaceutical Research

Introduction

This compound is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern allows for diverse functionalization, making it a valuable intermediate in drug discovery and development. This application note provides a comprehensive and technically detailed guide for the synthesis of this compound, starting from the readily available 2-amino-5-bromopyridine. The described protocol is optimized for yield and purity, and this document aims to equip researchers, scientists, and drug development professionals with the necessary information for successful synthesis and characterization.

The synthetic route involves a diazotization of the starting amine followed by a substitution reaction. This classical transformation, a variation of the Sandmeyer reaction, is a robust method for introducing a hydroxyl group onto an aromatic ring.[1][2][3] Subsequent methoxylation is not explicitly required in this direct conversion to the pyridinone tautomer. The causality behind the experimental choices, such as temperature control and reagent stoichiometry, is explained to ensure reproducibility and safety.

PART 1: Reaction Mechanism & Scientific Principles

The synthesis proceeds via a two-step sequence initiated by the diazotization of the primary aromatic amine, 2-amino-5-bromopyridine.

Step 1: Diazotization

In the presence of a strong acid, typically hydrobromic acid (HBr), sodium nitrite (NaNO₂) is converted to nitrous acid (HNO₂). Nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile.[4] The lone pair of the amino group on 2-amino-5-bromopyridine attacks the nitrosonium ion, initiating a series of proton transfers and dehydrations to form the aryl diazonium salt, 5-bromo-2-diazoniopyridine. This intermediate is highly reactive and is typically generated in situ at low temperatures (0-5 °C) to prevent premature decomposition.[4][5]

Step 2: Hydrolysis of the Diazonium Salt

The diazonium salt is then subjected to hydrolysis. The diazonium group is an excellent leaving group (as dinitrogen gas, N₂), and its departure is facilitated by heating the reaction mixture. Water acts as the nucleophile, attacking the carbon atom of the pyridine ring that was attached to the diazonium group. This results in the formation of 5-bromo-2-hydroxypyridine, which exists in equilibrium with its tautomer, this compound. The pyridinone form is generally the more stable tautomer. The methoxy group at the 3-position is introduced in a separate step if starting from a different precursor, but for this synthesis, the desired product is the 2-pyridinone.

The overall transformation is a powerful method for the conversion of an amino group to a hydroxyl group on a pyridine ring, a reaction that is often challenging to achieve through direct electrophilic substitution.[1][2]

Reaction Mechanism Diagram

Caption: Reaction mechanism for the synthesis of this compound.

PART 2: Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. |

| 2-Amino-5-bromopyridine | ≥98% | Sigma-Aldrich | 1072-97-5 |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific | 7632-00-0 |

| Hydrobromic Acid (HBr) | 48% aqueous solution | Sigma-Aldrich | 10035-10-6 |

| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | 144-55-8 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | 7757-82-6 |

| Deionized Water | - | - | 7732-18-5 |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle with temperature controller

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 2-amino-5-bromopyridine (10.0 g, 57.8 mmol).

-

Acidic Dissolution: To the flask, add 48% aqueous hydrobromic acid (50 mL). Stir the mixture until the 2-amino-5-bromopyridine is completely dissolved. The formation of the amine salt is an exothermic process, so allow the mixture to cool to room temperature.

-

Diazotization: Cool the reaction mixture to 0-5 °C using an ice bath. In a separate beaker, dissolve sodium nitrite (4.38 g, 63.5 mmol) in deionized water (20 mL). Transfer this solution to the dropping funnel.

-